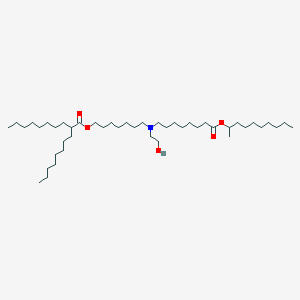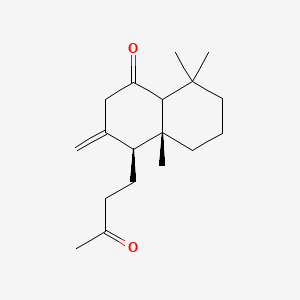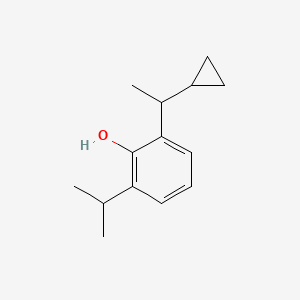
2-(1-Cyclopropylethyl)-6-isopropylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Cyclopropylethyl)-6-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a cyclopropyl group and an isopropyl group attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyclopropylethyl)-6-isopropylphenol can be achieved through several methods. One common approach involves the catalytic hydrogenation of a precursor compound. For example, a chiral 2-[1-cycloalkylethyl] phenol derivative can be prepared by catalytic hydrogenation, which offers a short reaction route and utilizes inexpensive and readily available reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification and isolation of the final product are crucial steps to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Cyclopropylethyl)-6-isopropylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
2-(1-Cyclopropylethyl)-6-isopropylphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Cyclopropylethyl)-6-isopropylphenol involves its interaction with specific molecular targets and pathways. For instance, it may act on the γ-aminobutyric acid-A (GABA_A) receptor-chloride ion complex, similar to other phenolic compounds . This interaction can modulate the activity of the central nervous system by increasing chloride ion conduction or desensitizing GABA receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylphenol: Similar in structure but lacks the isopropyl group.
Isopropylphenol: Similar in structure but lacks the cyclopropyl group.
Propofol: A well-known anesthetic with a similar phenolic structure but different substituents.
Uniqueness
2-(1-Cyclopropylethyl)-6-isopropylphenol is unique due to the presence of both cyclopropyl and isopropyl groups, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2-(1-cyclopropylethyl)-6-propan-2-ylphenol |
InChI |
InChI=1S/C14H20O/c1-9(2)12-5-4-6-13(14(12)15)10(3)11-7-8-11/h4-6,9-11,15H,7-8H2,1-3H3 |
Clé InChI |
BMEARIQHWSVDBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


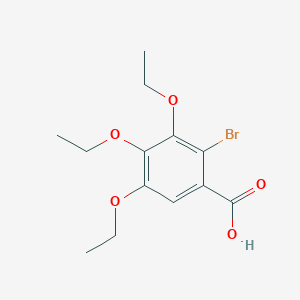
![6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367750.png)
![Dimethyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)terephthalate](/img/structure/B13367755.png)
![3-[(Ethylsulfanyl)methyl]-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367761.png)
![4-[3-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2,6-dimethoxyphenyl ethyl carbonate](/img/structure/B13367767.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13367777.png)

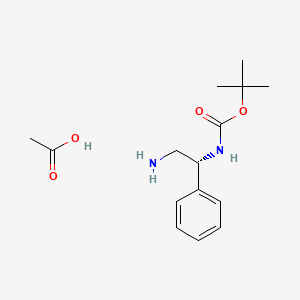
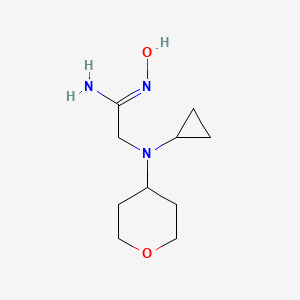
![N-[5-(acetylamino)-2-methoxyphenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13367813.png)
![1-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B13367827.png)
